molecular formula C25H23NO7S B2375928 [2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 1031055-47-6

[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

Cat. No.: B2375928
CAS No.: 1031055-47-6
M. Wt: 481.52
InChI Key: MAEURWMXGIPRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is a useful research compound. Its molecular formula is C25H23NO7S and its molecular weight is 481.52. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes

This compound's structural features, such as the presence of dimethoxyphenyl and sulfonylamino groups, suggest its potential utility in the design of fluorescent molecular probes. Diwu et al. (1997) explored the synthesis and spectral properties of similar solvatochromic dyes with push-pull electron transfer systems, highlighting their strong solvent-dependent fluorescence. Such compounds are valuable for developing ultrasensitive fluorescent molecular probes to study biological events and processes due to their long emission wavelengths, high fluorescence quantum yields, and large Stokes shifts (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Heterocyclic Chemistry

In heterocyclic chemistry, the compound could serve as a precursor or reactant in synthesizing novel structures. Ukrainets et al. (2014) demonstrated the synthesis of substituted anilides from a compound with a similar sulfonyl group structure, indicating the versatility of such compounds in forming heterocyclic systems (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Additionally, Chhakra et al. (2019) described the efficient synthesis of novel benzothiazepines incorporating the sulfonyl group, underscoring the role of such compounds in expanding the repertoire of heterocyclic compounds (Chhakra, Mukherjee, Singh, & Chauhan, 2019).

Molecular Structures and Reactions

The compound's unique structural elements make it a candidate for studying molecular structures and reactions. For instance, Kucsman et al. (1984) investigated molecules with similar sulfonyl and carbonyl groups, focusing on sulfur(IV)-oxygen interactions in sulphoxides and sulphilimines. These studies provide insights into the molecular geometry, bond lengths, and interactions critical for designing compounds with specific properties (Kucsman, Kapovits, Kövesdi, Kălmăn, & Párkányi, 1984).

Properties

IUPAC Name

[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7S/c1-31-21-12-13-24(32-2)22(16-21)23(27)17-33-25(28)19-8-10-20(11-9-19)26-34(29,30)15-14-18-6-4-3-5-7-18/h3-16,26H,17H2,1-2H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEURWMXGIPRGM-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)COC(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)COC(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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